N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c12-9-4-3-7(5-8(9)11(13)14)17(15,16)10-6-1-2-6/h3-6,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYNLFFKIHRJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide typically involves the nitration of N-cyclopropyl-4-hydroxybenzenesulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under suitable reaction conditions.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-4-oxo-3-nitrobenzenesulfonamide.
Reduction: Formation of N-cyclopropyl-4-hydroxy-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide serves as a building block in organic synthesis. Its sulfonamide structure allows for the creation of more complex molecules, making it valuable in developing new chemical entities for various applications.
Biology
This compound has been investigated for its potential as an enzyme inhibitor , specifically targeting carbonic anhydrases. These enzymes are crucial for maintaining acid-base balance in biological systems and are implicated in tumor progression. By inhibiting these enzymes, this compound may help suppress tumor growth and exhibit antimicrobial properties.
Medicine
This compound shows promise in medicinal chemistry due to its:
- Antimicrobial Activity : Effective against various bacterial strains, including E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 7.81 | 31 ± 0.12 |
| S. aureus | 15.63 | 28 ± 0.10 |
| K. pneumoniae | 15.63 | 30 ± 0.15 |
| B. subtilis | >100 | No inhibition |
- Anticancer Properties : Studies indicate that it can inhibit the proliferation of cancer cells, such as those from breast cancer (MCF-7) and lung cancer lines, potentially inducing apoptosis through modulation of key signaling pathways.
Antimicrobial Efficacy
A study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics targeting resistant bacteria.
Cancer Treatment
Investigations into its effects on MCF-7 cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating a potent anticancer effect that warrants further exploration in clinical settings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The cyclopropyl group in N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide confers distinct steric and electronic effects compared to alkyl or aromatic substituents in analogs (Table 1).
Table 1: Physicochemical Properties of Selected Sulfonamides
| Compound | Molecular Weight (g/mol) | Solubility in DMSO (mg/mL) | Solubility in Water (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | 286.28 | 45 | 2.1 | 200 |
| N-methyl-4-nitrobenzenesulfonamide | 260.27 | 32 | 8.5 | 180 |
| N-ethyl-3-nitrobenzenesulfonamide | 274.29 | 28 | 6.7 | 175 |
| N-(3-aminopropyl)-4-nitrobenzenesulfonamide | 259.28 | 18 | 15.3 | 190 |
*Sources: *
Key observations:
- The cyclopropyl analog has higher DMSO solubility than N-methyl or N-ethyl derivatives, likely due to reduced crystallinity from the strained cyclopropane ring .
- N-(3-aminopropyl)-4-nitrobenzenesulfonamide shows superior water solubility (15.3 mg/mL) owing to its hydrophilic amine group .
Table 2: Antimicrobial Activity and Toxicity
| Compound | MIC for E. coli (μg/mL) | MIC for S. aureus (μg/mL) | LD₅₀ (mg/kg) | Primary Applications |
|---|---|---|---|---|
| This compound | 8 | 4 | >2000 | Antimicrobial agents |
| N-methyl-4-nitrobenzenesulfonamide | 16 | 32 | 1200 | Agricultural fungicides |
| N-ethyl-3-nitrobenzenesulfonamide | 32 | 64 | 950 | Industrial biocides |
| N-(3-aminopropyl)-4-nitrobenzenesulfonamide | Not reported | Not reported | Not reported | Polymer synthesis |
*Sources: *
Notable findings:
- The cyclopropyl derivative’s MIC values are 2–4× lower than those of N-methyl and N-ethyl analogs, suggesting enhanced membrane permeability or target affinity .
- Toxicity correlates with substituent hydrophobicity: the cyclopropyl group’s compact structure reduces metabolic activation compared to bulkier alkyl chains .
Thermal and Chemical Stability
Cyclopropyl-containing sulfonamides exhibit superior thermal stability (decomposition at 200°C vs. 175–190°C for alkyl analogs), attributed to the ring’s rigidity and resistance to oxidative degradation .
Biological Activity
N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of:
- Cyclopropyl group : Enhances lipophilicity and may influence binding interactions.
- Hydroxy group (-OH) : Can participate in hydrogen bonding, enhancing solubility and interaction with biological targets.
- Nitro group (-NO₂) : Known to influence electron distribution and reactivity, potentially enhancing antimicrobial properties.
- Sulfonamide moiety : Traditionally associated with antibacterial activity due to its structural similarity to natural substrates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation and ion transport.
- Antimicrobial Activity : The sulfonamide structure is known for its efficacy against bacterial strains. Similar compounds have demonstrated significant antibacterial effects through competitive inhibition of bacterial dihydropteroate synthase.
- Anti-inflammatory Properties : Recent studies suggest that derivatives may exhibit anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of sulfonamides is often influenced by their structural components. A comparative analysis of similar compounds reveals insights into how modifications can enhance efficacy:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-3-nitrobenzenesulfonamide | Hydroxy and nitro groups on benzene | Well-studied for antimicrobial properties |
| N-(2-Cyclopropyl)benzenesulfonamide | Cyclopropyl attached directly to benzene | Focused on central nervous system effects |
| N-(4-Methyl)benzenesulfonamide | Methyl substitution instead of cyclopropyl | Different pharmacological profile |
| Sulfanilamide | Basic sulfonamide structure | Historical significance as an antibiotic |
This table highlights how variations in structure can lead to different biological profiles, emphasizing the importance of specific functional groups in enhancing activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains. The compound's effectiveness was attributed to its ability to inhibit bacterial growth through enzyme inhibition pathways similar to established sulfonamides.
- Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Cancer Research : Investigations into the anticancer properties of related sulfonamides have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Future research may explore the specific effects of this compound in cancer models .
Q & A
Basic Research Questions
Q. How can the molecular structure of N-cyclopropyl-4-hydroxy-3-nitrobenzenesulfonamide be validated using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography . Key steps include:
- Data collection at high resolution (≤ 1.0 Å) to resolve electron density for nitro and sulfonamide groups.
- Validation of geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD).
- Use of PLATON or CIFcheck to detect disorders or twinning in the crystal lattice .
Q. What spectroscopic techniques are suitable for characterizing the nitro and sulfonamide functional groups in this compound?
- Methodology :
- FT-IR : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Sulfonamide shows S=O stretches at ~1150–1300 cm⁻¹ .
- NMR : H NMR can confirm cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). C NMR resolves the sulfonamide carbon (δ ~110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peak at m/z calculated for CHNOS) .
Q. What synthetic routes are reported for benzenesulfonamide derivatives, and how can they be adapted for This compound?
- Methodology :
- Nitration : Introduce the nitro group at the meta position of 4-hydroxybenzenesulfonamide using HNO/HSO at 0–5°C .
- Cyclopropane Substitution : React the sulfonyl chloride intermediate with cyclopropylamine in anhydrous THF under N .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can computational methods predict the collision cross-section (CCS) and reactivity of This compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces (EPS) for nitro group reactivity .
- Ion Mobility Spectrometry (IMS) : Compare experimental CCS values (e.g., using DriftTube-IMS) with simulated trajectories from MOBCAL .
- MD Simulations : Study solvation effects in polar solvents (e.g., DMSO) using GROMACS .
Q. What strategies resolve contradictions in crystallographic data for sulfonamide derivatives with steric hindrance (e.g., cyclopropyl vs. nitro group positioning)?
- Methodology :
- Twinned Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) to validate packing efficiency .
- High-Pressure Crystallography : Collect data at varying pressures to observe conformational flexibility .
Q. How does This compound interact with transition metals, and what analytical methods confirm coordination complexes?
- Methodology :
- Synthesis : React with Cu(II) or Fe(III) salts in ethanol/water (1:1) at 60°C .
- Characterization :
- UV-Vis : Detect ligand-to-metal charge transfer (LMCT) bands (e.g., ~400–500 nm for Cu complexes) .
- EPR : Analyze g-values (e.g., g ≈ 2.2 for Cu) to confirm octahedral vs. square-planar geometry .
- Thermogravimetric Analysis (TGA) : Determine metal-ligand stoichiometry from decomposition steps .
Q. What experimental design principles apply to studying the compound’s biological activity (e.g., enzyme inhibition)?
- Methodology :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) .
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC values .
- Molecular Docking : AutoDock Vina to predict binding poses, validated by site-directed mutagenesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
